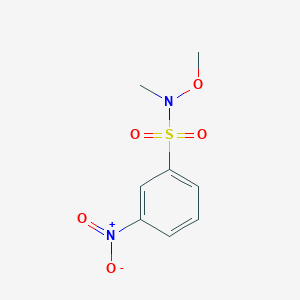 (1,5-ジメチル-1H-ピラゾール-4-イル)メチルアミン CAS No. 1177294-89-1"
>
(1,5-ジメチル-1H-ピラゾール-4-イル)メチルアミン CAS No. 1177294-89-1"
>
(1,5-ジメチル-1H-ピラゾール-4-イル)メチルアミン
説明
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine is a useful research compound. Its molecular formula is C10H19N3 and its molecular weight is 181.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗マイコバクテリア活性
この化合物は、細菌感染症の治療における可能性について研究されてきました。結核を引き起こすものなど、さまざまな細菌株に対して有望な結果を示しています。 抗菌活性は、細菌細胞壁の合成を阻害することにより、細胞溶解を引き起こす化合物の能力によるものです .
抗炎症特性
研究によると、この化合物の誘導体は、抗炎症特性を有する可能性があります。 これは、関節リウマチなどの慢性炎症性疾患の新しい薬剤の開発において特に重要です .
抗腫瘍応用
この化合物の誘導体は、抗腫瘍活性について評価されてきました。 それらは、特定の癌細胞株の増殖を阻害する可能性を示しており、化学療法剤としてのさらなる調査の対象となっています .
抗糖尿病効果
内分泌学の分野では、この化合物が糖尿病の管理に役割を果たす可能性があることを示唆する研究があります。 その誘導体は、糖尿病に関連する代謝経路に影響を与える可能性があり、治療のための新しいアプローチを提供します .
抗アレルギー反応
この化合物は、アレルギー反応の治療における使用について検討されてきました。 ヒスタミン受容体を遮断したり、アレルギー反応に関与する肥満細胞からのヒスタミン放出を阻害したりすることで機能する可能性があります .
解熱(解熱)の可能性
身体の体温調節機構への影響により、この化合物は解熱特性について研究されてきました。 これは、従来の解熱薬の代替を提供することができます .
作用機序
Target of Action
Similar compounds have been found to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cellular signaling, and alterations in gene expression .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
Similar compounds have been found to induce a variety of effects, depending on the specific targets and pathways they influence .
Action Environment
The action, efficacy, and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cells or tissues where the compound is active .
生化学分析
Biochemical Properties
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and catecholase involves coordination with the metal ions at the active site of the enzyme, enhancing its catalytic activity. Additionally, this compound can form complexes with various metal ions, further influencing its biochemical properties and interactions.
Molecular Mechanism
The molecular mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the enzyme’s catalytic activity . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as the oxidation of catechol to o-quinone by catecholase . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.
特性
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHPMCDNMJRMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1453553.png)



![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)


![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)


![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
